molecular formula C23H26N2O3 B2652704 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 850827-57-5

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2652704
CAS No.: 850827-57-5
M. Wt: 378.472
InChI Key: ZVQWAGPQGVOYFL-UHFFFAOYSA-N
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Description

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine moiety and the chromen-2-one core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the chromen-2-one intermediate with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Ethylation: The final step involves the introduction of the ethyl group at the 6-position of the chromen-2-one core. This can be achieved through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one lies in its specific combination of the chromen-2-one core and the piperazine moiety, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-ethyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-17-4-9-22-21(14-17)18(15-23(26)28-22)16-24-10-12-25(13-11-24)19-5-7-20(27-2)8-6-19/h4-9,14-15H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQWAGPQGVOYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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